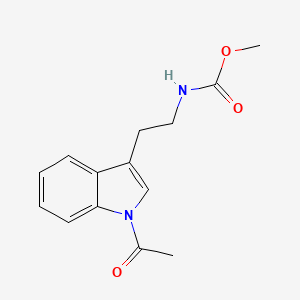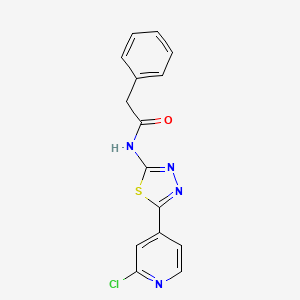
2,5-Bis(4-hydroxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pyridine-2,5-diyl)diphenol: is an organic compound with the molecular formula C17H13NO2 It is characterized by the presence of a pyridine ring substituted at the 2 and 5 positions with phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)diphenol typically involves the reaction of pyridine derivatives with phenol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2,5-dibromopyridine and phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 4,4’-(Pyridine-2,5-diyl)diphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)diphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
4,4’-(Pyridine-2,5-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4,4’-(Propane-2,2-diyl)diphenol: Similar structure but with a propane linkage instead of pyridine.
4,4’-(Methane-2,2-diyl)diphenol: Contains a methane linkage instead of pyridine.
4,4’-(Butane-2,2-diyl)diphenol: Features a butane linkage instead of pyridine.
Uniqueness: 4,4’-(Pyridine-2,5-diyl)diphenol is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine moiety plays a crucial role in the compound’s reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-[6-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H13NO2/c19-15-6-1-12(2-7-15)14-5-10-17(18-11-14)13-3-8-16(20)9-4-13/h1-11,19-20H |
Clé InChI |
GBBJAGDMZTWZBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


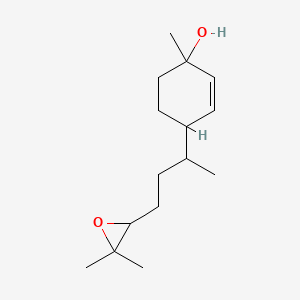
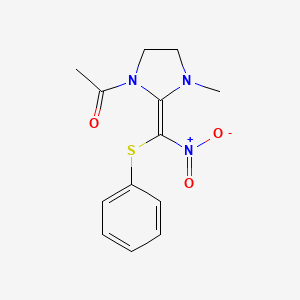
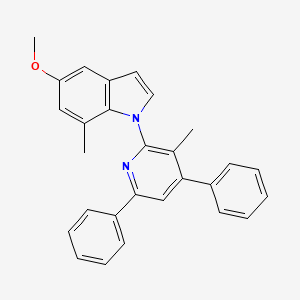
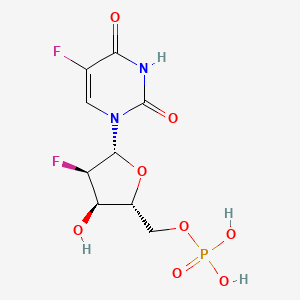
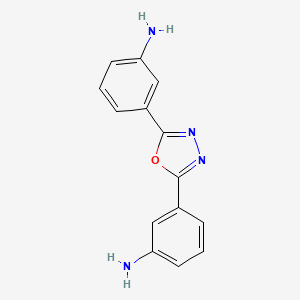

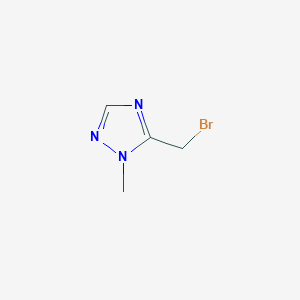
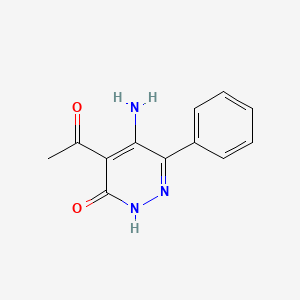
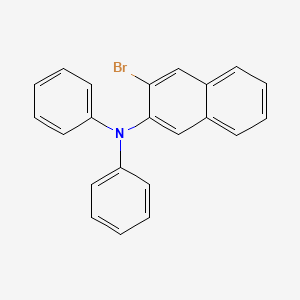
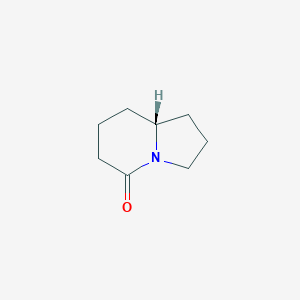

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
